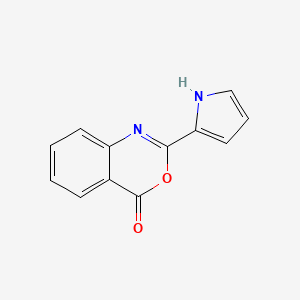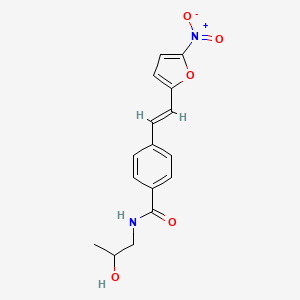![molecular formula C9H4N2O2 B12887833 2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
2-Formylbenzo[d]oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formylbenzo[d]oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₉H₄N₂O₂ and a molecular weight of 172.14 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both formyl and nitrile functional groups in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .
化学反応の分析
Types of Reactions
2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.
Reduction: 2-Formylbenzo[d]oxazole-4-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Formylbenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .
類似化合物との比較
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities as 2-methoxybenzo[d]oxazole.
2-Methoxy-5-chlorobenzo[d]oxazole: Has excellent antibacterial activity.
2-Ethoxy-5-chlorobenzo[d]oxazole: Known for its antifungal activity.
Uniqueness
2-Formylbenzo[d]oxazole-4-carbonitrile is unique due to the presence of both formyl and nitrile functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions.
特性
分子式 |
C9H4N2O2 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC名 |
2-formyl-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H |
InChIキー |
FIQJOCIFKYCEDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)

![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)





![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)
